4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at positions 2 and 4 with a 4-butoxyphenyl group and a benzylthio moiety, respectively.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-2-3-15-27-20-11-9-19(10-12-20)21-16-22-23(24-13-14-26(22)25-21)28-17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLWJLFADAMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and α,β-unsaturated carbonyl compounds.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a butoxyphenylboronic acid derivative and a halogenated pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated derivatives of the compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Molecular Characteristics
Key structural analogs and their properties are compared below:
*Estimated based on substituent contributions.
†Predicted using substituent additive models (butoxy group increases logP by ~0.6 vs. methyl or fluorine).
‡Estimated from analogous structures.
Key Observations :
- The 4-butoxyphenyl group in the target compound increases molecular weight (~403.54 vs. 331–335 for analogs) and logP (~5.0 vs. 4.2–4.3) due to its long alkoxy chain.
- Fluorinated analogs (e.g., ) exhibit lower molecular weights and logP values, favoring improved aqueous solubility but reduced membrane permeability.
- The 2-methylphenyl analog has a moderate logP (4.23), suggesting balanced lipophilicity for drug-like properties.
Receptor Binding and Enzyme Inhibition
- Antitumor Activity: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c in ) demonstrate potent activity against liver carcinoma (IC50 = 2.70 µM), suggesting that substituents like benzylthio or aryl groups may enhance cytotoxicity.
- Kinase Inhibition : Biphenyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) act as kinase inhibitors, with Suzuki coupling enabling diversification for target engagement.
Metabolic Stability and Selectivity
The benzylthio group in the target compound may improve metabolic stability compared to oxygen-based substituents (e.g., methoxy) by resisting oxidative degradation. Fluorinated analogs (e.g., ) could exhibit enhanced selectivity due to fluorine’s electronegativity and hydrogen-bonding mimicry .
Biological Activity
4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a pyrazolo[1,5-a]pyrazine core substituted with a benzylthio group and a butoxyphenyl moiety. This unique structure is believed to contribute to its various biological activities.
Structural Formula
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound this compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : In vitro assays demonstrated that this compound can inhibit the growth of several cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were significantly lower than those for conventional chemotherapeutics, indicating a potent effect.
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells. It was found to block the cell cycle at the sub-G1 phase, suggesting that it effectively triggers programmed cell death pathways.
Anti-inflammatory and Antibacterial Activities
In addition to its antitumor properties, this compound has also been evaluated for anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
- Antibacterial Properties : Preliminary tests have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological profiles:
| Substituent | Effect on Activity |
|---|---|
| Benzylthio | Enhances antitumor activity |
| Butoxyphenyl | Increases solubility |
| Additional halogens | May improve antibacterial effects |
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry Research, researchers synthesized various pyrazole derivatives, including this compound. They reported that this compound displayed an IC50 value of approximately 0.37 µM against HeLa cells, outperforming traditional chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was found to reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
